molecular formula C6H9ClN2S B13581170 3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride

3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride

Cat. No.: B13581170
M. Wt: 176.67 g/mol
InChI Key: DRPKUWBTLGVSRU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thioamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1,2-thiazol-4-amine
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride stands out due to its unique cyclopropyl group, which imparts distinct chemical properties. This makes it more reactive in certain types of chemical reactions compared to similar compounds. Additionally, its hydrochloride form enhances its solubility in water, making it more suitable for biological applications .

Properties

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

3-cyclopropyl-1,2-thiazol-4-amine;hydrochloride

InChI

InChI=1S/C6H8N2S.ClH/c7-5-3-9-8-6(5)4-1-2-4;/h3-4H,1-2,7H2;1H

InChI Key

DRPKUWBTLGVSRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC=C2N.Cl

Origin of Product

United States

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